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Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate

Flavor Chemistry Fragrance Formulation Sensory Science

Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate (CAS 10063-97-5), also known as methyl safranate, is a methyl ester derivative of safranic acid belonging to the cycloaliphatic unsaturated ester family. With a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol, it is a key olfactory compound valued for its herbal, spicy aroma with sweet undertones, making it a critical ingredient in perfume and flavor compositions.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 10063-97-5
Cat. No. B14069619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate
CAS10063-97-5
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C(=O)OC
InChIInChI=1S/C11H16O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6H,7H2,1-4H3
InChIKeyBSVHAZNNVRXKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate (CAS 10063-97-5) for Flavor & Fragrance Procurement


Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate (CAS 10063-97-5), also known as methyl safranate, is a methyl ester derivative of safranic acid belonging to the cycloaliphatic unsaturated ester family [1]. With a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol, it is a key olfactory compound valued for its herbal, spicy aroma with sweet undertones, making it a critical ingredient in perfume and flavor compositions [2]. Its procurement is distinct from other safranic acid esters due to its specific organoleptic contribution and physicochemical properties that influence formulation performance [3].

Olfactory Character Herbal, spicy with sweet tonka undertone; less fruity than ethyl safranate
Lipophilicity Lower LogP may favor aqueous-phase partitioning and faster top-note release
Volatility Lower molecular weight suggests higher diffusivity for rapid scent impact

Why Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate Cannot Be Simply Substituted


Substituting methyl safranate with a generic 'safranate ester' or its closest analog, ethyl safranate (CAS 35044-59-8), without rigorous evaluation fails because the alkyl ester chain length directly modulates the compound's lipophilicity (LogP), vapor pressure, and consequently its odor threshold, substantivity, and overall organoleptic profile . A direct sensory comparison reveals methyl safranate possesses a distinctively stronger herbal, spicy character and a less fruity profile than ethyl safranate, with unique sweet tonka-like aftersmell notes, which are not interchangeable in a fragrance formulation without altering the final scent character [1].

Methyl Safranate
Ethyl Safranate
Organoleptic Profile
Strong herbal, spicy; sweet tonka aftersmell
Fruity (apple, prune), woody, ionone-like
Lipophilicity (LogP)
~2.5
~3.7–4.2
Molecular Weight
180.24 g/mol
194.27 g/mol
Ester chain length shifts vapor pressure, odor threshold, and substantivity; direct substitution may alter final accord character.

Quantitative Differentiation Guide for Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate


Organoleptic Differentiation: Methyl Safranate vs. Ethyl Safranate

A direct sensory comparison documented in US Patent 4,144,199 demonstrates that methyl safranate (mixture of isomers) has a 'less fruity character than ethyl safranate,' with 'herbal, spicy aspects [that] are stronger' and 'some sweet hints of tonka' in the aftersmell [1]. In contrast, ethyl safranate is described as having a more pronounced fruity (apple, prune) and woody, ionone-like character [1]. This qualitative differentiation is critical for perfumers selecting specific scent profiles.

Sensory Profile
Head-to-head
Methyl safranate: Herbal, spicy (strong); less fruity; sweet tonka aftersmell
Ethyl safranate: Fruity (apple, prune), woody, ionone-like
Supports scent profile selection in formulation
Qualitative patent data; no panel statistics
Flavor Chemistry Fragrance Formulation Sensory Science

Lipophilicity-Driven Performance: LogP Comparison of Methyl vs. Ethyl Safranate

The calculated octanol-water partition coefficient (LogP) for methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate is 2.462 [1], indicating lower lipophilicity compared to ethyl safranate, which has an estimated LogP of 3.69-4.2 depending on the predictive model used [2]. This difference of approximately 1.2-1.7 LogP units suggests that methyl safranate will have a different partition behavior in multi-phase flavor systems, a faster release profile from certain matrices, and potentially a different substantivity on skin or fabric.

LogP
Cross-study
2.46
May alter partitioning and release profile
Predicted values; Δ ≈ 1.2–1.7 vs. ethyl analog
Physicochemical Property Formulation Science QSAR

Molecular Weight and Volatility Differentiation from Ethyl Safranate

The molecular weight of methyl safranate (180.24 g/mol) is approximately 7.2% lower than that of ethyl safranate (194.27 g/mol) [1][2]. This difference contributes to a higher vapor pressure for the methyl ester at a given temperature, which can result in a more diffusive initial odor impact. This is consistent with the class-level inference that shorter-chain esters are generally more volatile and provide a stronger top-note in fragrance applications.

Molecular Weight
Class-level
180.24 g/mol
Supports higher volatility for rapid diffusion
Vapor pressure not experimentally reported
Volatility Vapor Pressure Formulation Performance

Isomeric Purity as a Procurement Specification: The Beta-Isomer Advantage

Commercial safranic acid esters typically exist as an inseparable mixture of alpha, beta, and gamma isomers, which can lead to batch-to-batch olfactory variability. The methyl ester described in the literature is a mixture of isomers [1]. A recently developed process (patent application US 2025/0034074) allows for the selective preparation of the beta-isomer of conjugated cyclic dienes, a methodology that could be applied to methyl safranate to produce an isomerically enriched product [2]. While no direct quantitative purity data for a beta-enriched methyl safranate was found, the existence of this technology provides a pathway for procurement of a product with superior olfactory consistency.

Isomer Purity
Supporting evidence
Standard mixed isomers; beta-enriched route described but not quantified
Batch-to-batch scent consistency may depend on isomer ratio
Verify supplier specifications for isomer profile
Isomer Purity Olfactory Consistency Process Chemistry

High-Value Application Scenarios for Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate


Herbal-Spicy Fine Fragrance Accords

Based on its organoleptic profile described in US 4,144,199, methyl safranate is best utilized when a perfumer needs to reinforce the herbal, spicy (rosemary, spike, laurel) character of a fragrance without introducing dominant fruity notes. Its sweet tonka-like aftersmell provides a unique lingering warmth that differentiates it from ethyl safranate, which would steer the accord towards a fruitier direction [1].

Aqueous or High-Water-Content Flavor Systems

With a LogP of 2.462, methyl safranate is significantly less lipophilic than ethyl safranate (LogP ~3.7-4.2). This property makes it a more favorable candidate for flavor formulations that are predominantly aqueous, such as ready-to-drink beverages, where a lower LogP can promote better partitioning into the water phase and a more rapid flavor release upon consumption [1][2].

Rapid-Diffusion Air Care and Top-Note Applications

The lower molecular weight of methyl safranate (180.24 g/mol) compared to its ethyl analog (194.27 g/mol) suggests superior volatility, making it a strong candidate for applications where a quick, impactful scent bloom is desired, such as in air fresheners, reed diffusers, or as a top-note booster in fine fragrances [1][2].

Saffron Reconstitution and Natural Flavor Complexes

As a close structural analog of safranal, the primary odorant in saffron, methyl safranate is a key building block for reconstituting saffron flavor. Its procurement at high chemical purity (C11H16O2, MW 180.24) is essential for ensuring authentic flavor profiles in natural and nature-identical saffron flavor complexes, where the specific ratio of methyl safranate to safranal and other esters dictates the authenticity of the final product [3].

Application
Selection Property
Validation Focus
Herbal-spicy fragrance accord development
Herbal, spicy, low-fruity organoleptic profile
Sensory evaluation of herbal-spicy intensity in fine fragrance
Aqueous beverage flavor formulation
Moderate lipophilicity supporting aqueous partitioning
Flavor release profile in high-water-content matrices
Rapid-diffusion air care products
Higher volatility compared to heavier esters
Diffusion and scent bloom in headspace analysis
Saffron flavor reconstitution
Chemical purity and saffron-like aroma profile
Authenticity and isomer ratio in saffron flavor complex
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